molecular formula C16H20N4O4 B2988771 N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361728-05-2

N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2988771
CAS RN: 2361728-05-2
M. Wt: 332.36
InChI Key: NVYPEOJMDPIINA-UHFFFAOYSA-N
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Description

“N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide” is a chemical compound with the molecular formula C13H18N4O3 . It is an impurity of Nintedanib, a receptor tyrosine kinase (RTK) inhibitor that binds to vascular endothelial growth factor receptor, fibroblast growth factor receptor and platelet derived growth factor receptor .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide” is characterized by a piperazine ring attached to a nitrophenyl group and an amide group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide” are not well-documented. Its molecular weight is 278.31 . More specific properties such as melting point, boiling point, solubility, etc., are not available in the literature .

Safety and Hazards

The safety and hazards associated with “N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide” are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for “N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide” could include a detailed study of its synthesis, reactions, and biological activity. Given its relationship to Nintedanib, it might be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-3-15(21)17(2)12-16(22)19-10-8-18(9-11-19)13-6-4-5-7-14(13)20(23)24/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPEOJMDPIINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide

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